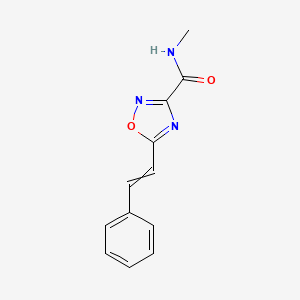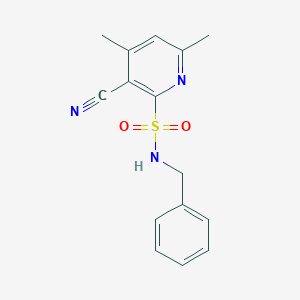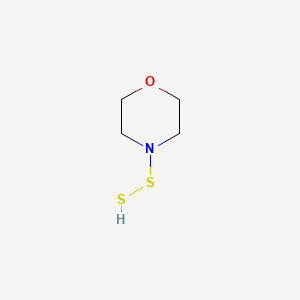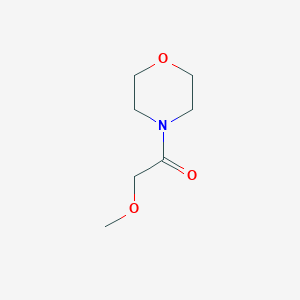![molecular formula C15H17ClO B12611585 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene CAS No. 648433-42-5](/img/structure/B12611585.png)
1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene is an organic compound with a complex structure that includes a chloromethyl group, a hept-1-en-5-yn-4-yl chain, and a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene typically involves multiple steps, starting from simpler organic molecules. One common route involves the alkylation of a methoxybenzene derivative with a chloromethylated hept-1-en-5-yn-4-yl precursor. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents like ethanol or water.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Azides, thiols.
Scientific Research Applications
1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular proteins or enzymes, leading to the inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Bromomethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene
- 1-[2-(Iodomethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene
- 1-[2-(Hydroxymethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene
Uniqueness
1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene is unique due to the presence of the chloromethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its bromomethyl or iodomethyl analogs
Properties
CAS No. |
648433-42-5 |
|---|---|
Molecular Formula |
C15H17ClO |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
1-[2-(chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene |
InChI |
InChI=1S/C15H17ClO/c1-4-5-14(10-12(2)11-16)13-6-8-15(17-3)9-7-13/h6-9,14H,2,10-11H2,1,3H3 |
InChI Key |
OXRJGBVTLVVGBC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(CC(=C)CCl)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12611506.png)



![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene](/img/structure/B12611527.png)
![5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide](/img/structure/B12611532.png)


![[(2S)-Piperidin-2-yl]methyl butanoate](/img/structure/B12611553.png)

![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)

![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
